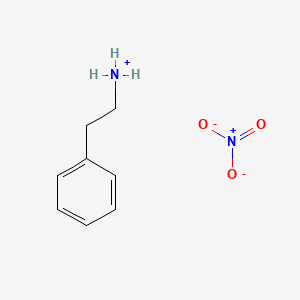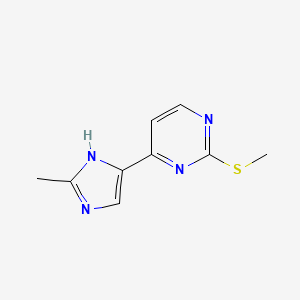
2-Phenylethylammonium nitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenylethylammonium nitrate is an organic compound with the molecular formula C8H12N2O3 and a molecular weight of 184.1925 g/mol It is composed of a 2-phenylethylammonium cation and a nitrate anion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Phenylethylammonium nitrate can be synthesized through the reaction of 2-phenylethylamine with nitric acid. The reaction typically involves the following steps:
- Dissolving 2-phenylethylamine in a suitable solvent such as ethanol.
- Slowly adding concentrated nitric acid to the solution while maintaining a low temperature to control the exothermic reaction.
- Stirring the mixture until the reaction is complete, followed by the evaporation of the solvent to obtain the crystalline product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenylethylammonium nitrate undergoes various chemical reactions, including:
Oxidation: The nitrate anion can act as an oxidizing agent, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitrate anion to nitrite or ammonia.
Substitution: The phenyl group in the 2-phenylethylammonium cation can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Nitrite or ammonia.
Substitution: Various substituted phenylethylammonium compounds.
Applications De Recherche Scientifique
2-Phenylethylammonium nitrate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-Phenylethylammonium nitrate involves its interaction with molecular targets and pathways. The nitrate anion can participate in redox reactions, while the 2-phenylethylammonium cation can interact with various receptors and enzymes. These interactions can lead to changes in cellular processes and biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Phenylethylammonium chloride
- 2-Phenylethylammonium bromide
- 2-Phenylethylammonium iodide
Comparison
2-Phenylethylammonium nitrate is unique due to the presence of the nitrate anion, which imparts distinct chemical properties compared to its halide counterparts. The nitrate anion’s ability to participate in redox reactions and its potential as an oxidizing agent make this compound particularly valuable in specific applications .
Propriétés
Numéro CAS |
120375-47-5 |
|---|---|
Formule moléculaire |
C8H12N2O3 |
Poids moléculaire |
184.19 g/mol |
Nom IUPAC |
2-phenylethylazanium;nitrate |
InChI |
InChI=1S/C8H11N.NO3/c9-7-6-8-4-2-1-3-5-8;2-1(3)4/h1-5H,6-7,9H2;/q;-1/p+1 |
Clé InChI |
YAJMFQHZVVLPEM-UHFFFAOYSA-O |
SMILES canonique |
C1=CC=C(C=C1)CC[NH3+].[N+](=O)([O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(3-Trifluormethyl-phenylamino)-thiophen-3-YL]-acetic acid](/img/structure/B13754630.png)








![2-methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)pyridine-3-carboxamide](/img/structure/B13754692.png)

![4-[1,3-Benzodioxol-5-yl(hydroxy)methyl]-3-[(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B13754712.png)
![2,5,6-Trimethyl-1H-benzo[d]imidazol-4-amine](/img/structure/B13754715.png)
